![molecular formula C11H16O4 B2805267 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid CAS No. 2116201-81-9](/img/structure/B2805267.png)
2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 2116201-81-9 . It has a molecular weight of 212.25 . The compound is in the form of an oil and is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as 2-azaspiro[3.3]heptane-derived amino acids, has been reported . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O4/c1-2-15-9(14)11(8(12)13)6-10(7-11)4-3-5-10/h2-7H2,1H3,(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at a temperature of 4°C . The compound has a molecular weight of 212.25 .
Scientific Research Applications
Synthesis and Chemical Properties
Research in synthetic chemistry has explored derivatives of 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid for their potential applications in creating novel compounds with unique conformational structures. These compounds include conformationally restricted cyclopropane amino acids and spiro-linked amino acids, which serve as rigid analogues of γ-aminobutyric acid and glutamic acid, respectively. These analogues are synthesized to study their chemical properties and potential interactions with biological systems, particularly for mechanistic studies or the systematic search for biologically active compounds (Yashin et al., 2015); (Yashin et al., 2019).
Applications in Medicinal Chemistry and Drug Design
The spiro[3.3]heptane scaffold, a core structure in this compound derivatives, has been utilized in the synthesis of fluorinated building blocks. These compounds are notable for their three-dimensional shape and unique pattern of fluorine substitution, offering promising avenues in medicinal chemistry and drug design. The potential of these fluorinated analogs lies in their ability to interact specifically with biological targets, highlighting the importance of the spiro[3.3]heptane scaffold in developing new therapeutic agents (Chernykh et al., 2016).
Structural and Conformational Studies
Conformationally restricted analogues based on the spiro[3.3]heptane skeleton, including those related to this compound, have been synthesized to probe the topologies of different glutamate receptors. These analogues provide a framework for understanding how the spatial arrangement of functional groups affects receptor binding and activation, contributing to the design of more selective and effective therapeutic agents (Radchenko et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-15-9(14)11(8(12)13)6-10(7-11)4-3-5-10/h2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXLPFYYYKBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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